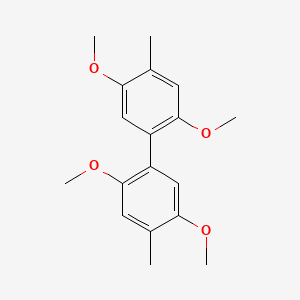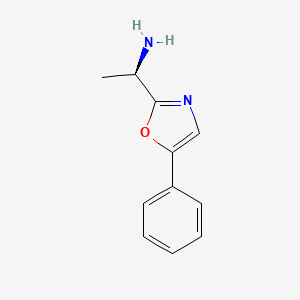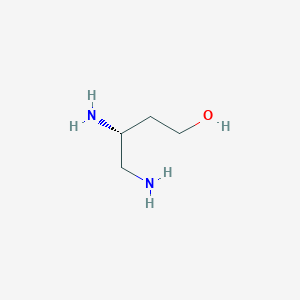
N-(3-benzamido-4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(4-methoxy-1,3-phenylene)dibenzamide is an organic compound with the molecular formula C21H18N2O3 It is characterized by the presence of two benzamide groups attached to a central 4-methoxy-1,3-phenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methoxy-1,3-phenylene)dibenzamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-(4-methoxy-1,3-phenylene)dibenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or continuous chromatography techniques.
化学反応の分析
Types of Reactions
N,N’-(4-methoxy-1,3-phenylene)dibenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of N,N’-(4-hydroxy-1,3-phenylene)dibenzamide.
Reduction: Formation of N,N’-(4-methoxy-1,3-phenylene)diamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N’-(4-methoxy-1,3-phenylene)dibenzamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of N,N’-(4-methoxy-1,3-phenylene)dibenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and amide groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- N,N’-(4-hydroxy-1,3-phenylene)dibenzamide
- N,N’-(4-methyl-1,3-phenylene)dibenzamide
- N,N’-(4-chloro-1,3-phenylene)dibenzamide
Uniqueness
N,N’-(4-methoxy-1,3-phenylene)dibenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.
特性
CAS番号 |
13431-11-3 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 |
IUPAC名 |
N-(3-benzamido-4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-13-12-17(22-20(24)15-8-4-2-5-9-15)14-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25) |
InChIキー |
HBQNWVNJOQSMTE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(3,4-Dimethoxyphenyl)ethyl]guanidine;sulfuric acid](/img/structure/B1651724.png)
![2-(Methylsulfanyl)-1-{4-[(1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl}propan-1-one](/img/structure/B1651726.png)
![1-methyl-6-({1-[4-(propan-2-ylsulfanyl)phenyl]ethyl}amino)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1651728.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B1651736.png)
![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![1-[2-(3-Methylphenyl)ethyl]-3-[2-(2-methylpropane-2-sulfinyl)ethyl]urea](/img/structure/B1651739.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![3-cyclopropyl-1-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]urea](/img/structure/B1651741.png)



